molecular formula C18H17N3O2 B4980748 5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone

5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone

Cat. No. B4980748
M. Wt: 307.3 g/mol
InChI Key: HMFJZKNVEHWZIX-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone is a chemical compound that belongs to the class of imidazolidinones. This compound has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone has been the subject of extensive research due to its potential applications in various fields. One of the major applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Another application of 5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone is in the field of biochemistry. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function and regulation. Additionally, this compound has been shown to modulate the activity of certain ion channels, making it a useful tool for studying ion channel function and regulation.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone is not fully understood. However, studies have suggested that this compound acts by binding to specific target molecules, such as enzymes or ion channels, and modulating their activity. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone are diverse and depend on the specific application. In the context of cancer therapy, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may have downstream effects on cellular metabolism and signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone in lab experiments include its potent activity and relative ease of synthesis. Additionally, this compound has been shown to exhibit selectivity for certain target molecules, making it a useful tool for studying specific biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are several future directions for research on 5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone. One direction is the development of new cancer therapies based on this compound. Further studies are needed to elucidate the specific mechanisms by which this compound induces apoptosis in cancer cells, as well as to optimize its pharmacological properties for clinical use.
Another future direction is the use of this compound as a tool for studying enzyme and ion channel function and regulation. Further studies are needed to identify the specific target molecules of this compound and to elucidate the mechanisms by which it modulates their activity.
Finally, there is potential for the development of new synthetic methods for 5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone. Further studies are needed to identify new catalysts and reaction conditions that can improve the yield and efficiency of the synthesis process.

Synthesis Methods

The synthesis of 5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone involves the reaction of 4-(benzyloxy)benzaldehyde with 2-imino-1-methyl-4-imidazolidinone in the presence of a catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yield. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.

properties

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(4-phenylmethoxyphenyl)methylidene]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21-16(17(22)20-18(21)19)11-13-7-9-15(10-8-13)23-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,19,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFJZKNVEHWZIX-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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